molecular formula C8H7F2N7O11 B009627 2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine CAS No. 100508-57-4

2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine

Cat. No. B009627
M. Wt: 415.18 g/mol
InChI Key: MWDAMNNZTWJXEP-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Energetic Materials : A synthesis method for 2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine has been developed, enabling the production of high-density, insensitive energetic materials with impact sensitivities comparable to TNT (Gidaspov et al., 2016).

  • Solar Cell Applications : Ultraviolet absorbers of the 2-(2-Hydroxyaryl)-1,3,5-triazine class and their methoxy derivatives have shown promise for solar cell applications due to their varying spectral properties (Keck et al., 1998).

  • Photoinitiators in Polymerization : Halomethyl 1,3,5-triazine (XL-353) has been effective as a photoinitiator and co-initiator for acrylate monomer polymerization, enhancing the efficiency of polymerization under visible light irradiation (Kabatc et al., 2011).

  • Columnar Mesomorphism : Bent-core molecules based on 2-methoxy-4,6-bis(1′,2′,3′-triazol-4′-yl)-1,3,5-triazine exhibit compact columnar mesomorphism with different emission spectra (Beltrán et al., 2014).

  • Biodegradable Plastics : Poly[2-methoxy-4,6-di(p,p′-isopropylidene diphenyloxy)-s-triazine] has high solubility and molecular weight, making it a promising candidate for biodegradable plastics (Shah, 1984).

  • Chemical Synthesis : The reactions of sodiomalonic ester with 2, 4-dichloro-6-methoxy-s-triazine and cyanuryl chloride have been studied for the formation of novel triazine derivatives (Vakhatova & Yakhontov, 1980).

  • Crystal Structure Analysis : The novel compound 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine has been synthesized and characterized, including its crystal structure (Yuanyuan et al., 2012).

Safety And Hazards

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Future Directions

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I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine”. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

2,4-bis(2-fluoro-2,2-dinitroethoxy)-6-methoxy-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N7O11/c1-26-4-11-5(27-2-7(9,14(18)19)15(20)21)13-6(12-4)28-3-8(10,16(22)23)17(24)25/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDAMNNZTWJXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)OCC([N+](=O)[O-])([N+](=O)[O-])F)OCC([N+](=O)[O-])([N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2N7O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143355
Record name 2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine

CAS RN

100508-57-4
Record name 2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100508574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WH Johnson, EJ Prosen - Journal of Research of the National …, 1985 - ncbi.nlm.nih.gov
To obtain reliable thermodynamic data on substituted triazines, it is necessary to use a calorimeter that is capable of high precision with small quantities of sample and in which a …
Number of citations: 10 www.ncbi.nlm.nih.gov

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